molecular formula C10H12N4O B2709865 3,5-dimethyl-1-(3-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole CAS No. 944789-38-2

3,5-dimethyl-1-(3-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole

Cat. No.: B2709865
CAS No.: 944789-38-2
M. Wt: 204.233
InChI Key: WWTFEUHLMJUTAN-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-(3-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

The synthesis of 3,5-dimethyl-1-(3-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole typically involves the condensation of acetylacetone with hydrazine, followed by further functionalization to introduce the desired substituents . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,5-dimethyl-1-(3-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole ring are replaced by other functional groups.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(3-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing enzyme activity and cellular functions . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

3,5-dimethyl-1-(3-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity compared to other pyrazole derivatives.

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(5-methyl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-6-5-9(12-11-6)10(15)14-8(3)4-7(2)13-14/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTFEUHLMJUTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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